[4-(Benzyloxy)phenyl](imino)methyl-lambda6-sulfanone hydrochloride
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Overview
Description
4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride is a chemical compound with the molecular formula C14H15NO2S·HCl It is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, an imino group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride typically involves the reaction of 4-(benzyloxy)benzaldehyde with a suitable sulfonamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties and reactivity.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for probing biological systems and studying enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target system .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone
- 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone sulfate
- 4-(Benzyloxy)phenylmethyl-lambda6-sulfanone nitrate
Uniqueness
Compared to similar compounds, it may offer advantages in terms of stability, solubility, and biological activity .
Properties
IUPAC Name |
imino-methyl-oxo-(4-phenylmethoxyphenyl)-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S.ClH/c1-18(15,16)14-9-7-13(8-10-14)17-11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGMMBSCJVZRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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